1-Bromo-3,5-dimethoxy-2-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

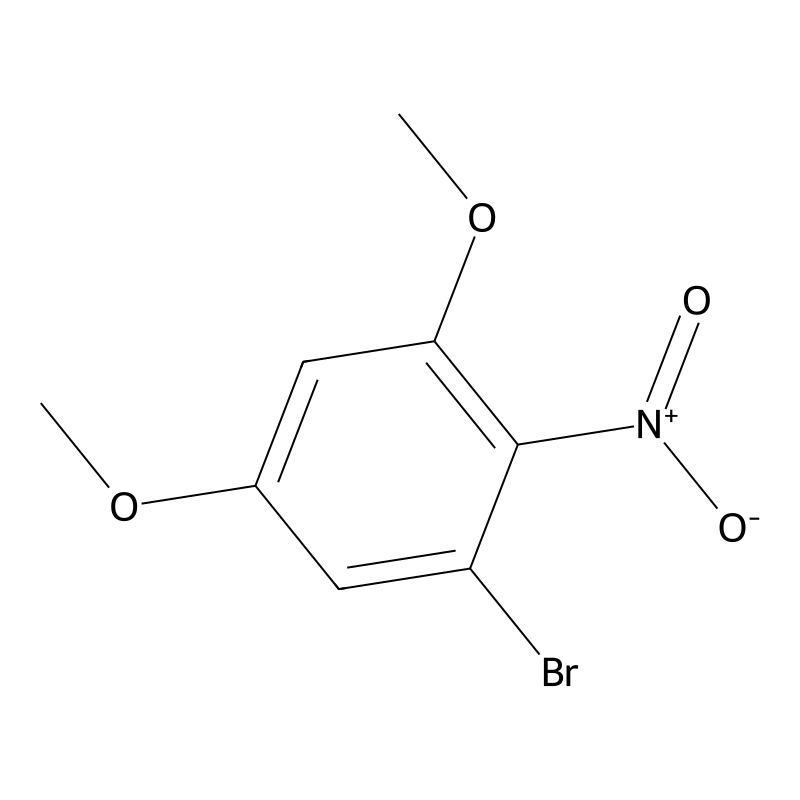

1-Bromo-3,5-dimethoxy-2-nitrobenzene is an organic compound with the molecular formula and a molecular weight of approximately 262.06 g/mol. It is characterized by the presence of a bromine atom, two methoxy groups, and a nitro group attached to a benzene ring. The compound typically appears as pale yellow crystals and is known for its utility as an intermediate in organic synthesis, particularly in the pharmaceutical industry .

- Nitration: 1-Bromo-3,5-dimethoxybenzene can be nitrated to form 1-Bromo-3,5-dimethoxy-2-nitrobenzene through electrophilic aromatic substitution.

- Cross-Coupling Reactions: It serves as an important intermediate in cross-coupling reactions, which are essential for synthesizing complex organic molecules .

- Demethylation: The methoxy groups can be removed to yield other derivatives such as 5-bromo-benzene-1,3-diol via treatment with boron tribromide .

1-Bromo-3,5-dimethoxy-2-nitrobenzene can be synthesized through several methods:

- Nitration of 1-Bromo-3,5-dimethoxybenzene: This method involves treating 1-Bromo-3,5-dimethoxybenzene with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group.

- Iridium-Catalyzed Arene Borylation: Starting from 1,3-dimethoxybenzene, this method utilizes iridium catalysts to facilitate the borylation process followed by bromination to yield the desired compound .

The primary applications of 1-Bromo-3,5-dimethoxy-2-nitrobenzene include:

- Pharmaceutical Synthesis: It is widely used as an intermediate in the synthesis of pharmaceutical compounds and inhibitors.

- Material Science: The compound may also find applications in developing new materials or chemical sensors due to its unique chemical structure .

Several compounds share structural similarities with 1-Bromo-3,5-dimethoxy-2-nitrobenzene. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Notable Features |

|---|---|---|---|

| 1-Bromo-3-methoxy-2-nitrobenzene | 500298-30-6 | 0.98 | Contains one methoxy group instead of two |

| 1-Bromo-3-ethoxy-2-nitrobenzene | 1807041-59-3 | 0.95 | Ethoxy group replaces one methoxy group |

| 4-Bromo-2-methoxy-5-nitroaniline | 1421371-97-2 | 0.93 | Aniline derivative with different positioning |

| 5-Bromo-1,3-dimethoxy-2-nitrobenzene | 815632-47-4 | 0.93 | Different position of bromine and nitro groups |

| 4-Bromo-2-methoxy-1-nitrobenzene | 103966-66-1 | 0.91 | Different substitution pattern on the benzene ring |

These compounds illustrate variations in substituents and their positions on the benzene ring while maintaining some structural similarities to 1-Bromo-3,5-dimethoxy-2-nitrobenzene. Each variant may exhibit distinct chemical properties and biological activities that warrant further study .